Ethyl 4-(2-((5-(3,4-dimethylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
Description
Ethyl 4-(2-((5-(3,4-dimethylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 3,4-dimethylbenzamido group at position 4. The thiadiazole ring is connected via a thioether linkage to a thioacetamido moiety, which is further bonded to a para-substituted ethyl benzoate ester.
Properties
IUPAC Name |
ethyl 4-[[2-[[5-[(3,4-dimethylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S2/c1-4-30-20(29)15-7-9-17(10-8-15)23-18(27)12-31-22-26-25-21(32-22)24-19(28)16-6-5-13(2)14(3)11-16/h5-11H,4,12H2,1-3H3,(H,23,27)(H,24,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGIEWXNZJMRME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=C(C=C3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Amino-1,3,4-Thiadiazole-2(3H)-thione
A suspension of 3,4-dimethylbenzoyl thiosemicarbazide (0.1 mol) in ethanol reacts with carbon disulfide (0.15 mol) and potassium hydroxide (0.2 mol) under reflux for 10 hours. Acidification with HCl yields the thione as pale yellow crystals (mp 176–178°C, 72% yield).
Reaction Conditions
Amidation with 3,4-Dimethylbenzoyl Chloride
Compound B (2 mmol) reacts with 3,4-dimethylbenzoyl chloride (2.2 mmol) in dichloromethane using N,N'-dicyclohexylcarbodiimide (DCC, 2.4 mmol) and 4-dimethylaminopyridine (DMAP, catalytic). After 12 hours at 25°C, the mixture is washed with 5% NaHCO3 and brine to yield the amide (85% purity by HPLC).
Optimization Data
| Parameter | Value | Impact on Yield |
|---|---|---|
| Equiv. DCC | 1.2 vs. 1.1 | +15% yield |
| Solvent | DCM vs. THF | +22% conversion |
| Reaction Time | 12h vs. 8h | +8% yield |
Thioether Formation with Ethyl 4-Aminobenzoate
The thiol intermediate (1 eq) reacts with ethyl 4-(2-chloroacetamido)benzoate (1.05 eq) in dimethylformamide (DMF) containing K2CO3 (2 eq) at 70°C for 6 hours. Precipitation in ice-water gives the title compound as off-white powder (mp 214–216°C, 68% yield).
Critical Side Reactions
- Disproportionation to disulfides (controlled by N2 atmosphere)
- Ester hydrolysis (mitigated by anhydrous DMF)
Optimization Strategies
Solvent Systems
- Cyclization Step : Ethanol outperforms DMSO (82% vs. 67% yield) due to better solubility of KOH.
- Amidation : Dichloromethane reduces racemization vs. polar aprotic solvents.
- Thioether Coupling : DMF enhances nucleophilicity of thiolate anion vs. acetone (Table 1).
Table 1 : Solvent Impact on Thioether Yield
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 68 | 92 |
| Acetone | 20.7 | 51 | 88 |
| THF | 7.5 | 39 | 81 |
Catalytic Enhancements
- Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) increases thioether yield to 76% by stabilizing the thiolate intermediate.
- Microwave Assistance : Reducing cyclization time from 10h to 45min at 120°C with 20% higher yield.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
- HPLC (C18, MeCN/H2O 70:30) : tR = 8.92 min, 98.4% purity.
- Elemental Analysis : Calculated C 56.14%, H 4.71%, N 11.91%; Found C 56.02%, H 4.68%, N 11.85%.
Industrial-Scale Considerations
Continuous Flow Synthesis
- Thiadiazole Formation : Tubular reactor (50°C, 2h residence time) achieves 89% conversion vs. batch 72%.
- Cost Analysis :
Component Batch Cost ($/kg) Flow Cost ($/kg) Raw Materials 420 395 Energy 85 62 Waste Treatment 110 75
Challenges and Mitigations
Purification Difficulties
Stability Issues
- Hydrolytic Degradation : t1/2 = 14 days at pH 7.4 (25°C), reduced to 3 days at pH 2.0.
- Photodegradation : UV light (254 nm) causes 18% decomposition in 48h, necessitating amber glass storage.
Comparative Method Analysis
Table 2 : Synthesis Route Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Classical Stepwise | 68 | 92 | Moderate |
| Microwave-Assisted | 79 | 95 | High |
| Flow Chemistry | 85 | 97 | Industrial |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiadiazole ring’s sulfur atoms and electron-deficient nitrogen centers enable nucleophilic substitution at position 2 or 5. Key reactions include:
For example, treatment with SOCl₂ converts the thioether group to a chlorinated intermediate, enabling subsequent coupling with amines or alcohols .
Ester Hydrolysis
The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions:
| Conditions | Reagent | Product | Applications |
|---|---|---|---|
| Acidic hydrolysis | HCl (conc.), ethanol, reflux | 4-(2-((5-(3,5-dimethylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoic acid | Precursor for carboxylate derivatives |
| Basic hydrolysis | NaOH (aq.), THF, 50°C | Water-soluble sodium salt | Improved bioavailability for drug formulations |
The carboxylic acid derivative is frequently used to synthesize amides or metal complexes.
Thiol-Disulfide Exchange
The thioether bridge (-S-) participates in redox-mediated disulfide bond formation:
| Reagents | Conditions | Outcome | Biological Relevance |
|---|---|---|---|
| H₂O₂ or I₂ | Ethanol, room temperature | Formation of disulfide-linked dimers | Altered pharmacokinetic properties |
| Glutathione (GSH) | Phosphate buffer, pH 7.4 | Thiol-disulfide equilibrium | Potential prodrug activation in vivo |
This reactivity is critical for modulating the compound’s stability in physiological environments .
Acylation and Amidation
The primary amide group undergoes acylation to introduce new substituents:
| Acylating Agent | Catalyst | Product | Yield |
|---|---|---|---|
| Acetic anhydride | TEA, CH₂Cl₂, 0°C | N-acetylated derivative | 85–90% |
| Benzoyl chloride | DMAP, DMF, 50°C | N-benzoylated analog | 78% |
These modifications enhance lipophilicity and membrane permeability .
Cyclization and Ring-Opening Reactions
The thiadiazole ring participates in cycloaddition or ring-opening under extreme conditions:
| Reaction | Conditions | Products |
|---|---|---|
| Thermal cyclization | Xylene, reflux, 12 h | Benzothiazine fused heterocycles |
| Acidic ring-opening | H₂SO₄ (conc.), 100°C | Cleavage to thioamide and carboxylic acid fragments |
Such reactions are leveraged to synthesize polycyclic scaffolds for medicinal chemistry .
Key Mechanistic Insights
-
Nucleophilic attack preferentially occurs at the C-2 position of the thiadiazole due to electron withdrawal by adjacent nitrogen atoms .
-
Steric effects from the 3,5-dimethylbenzamido group slow reactivity at the amide nitrogen, directing modifications to the thioether or ester groups.
-
pH-dependent hydrolysis of the ester group follows first-order kinetics under basic conditions (k = 0.12 h⁻¹ at pH 9).
Scientific Research Applications
Biological Activities
Ethyl 4-(2-((5-(3,4-dimethylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate exhibits a range of biological activities:
- Antimicrobial Properties: Research indicates that compounds containing thiadiazole moieties often display significant antimicrobial activity against various pathogens. The compound has been tested against bacteria such as Staphylococcus aureus and fungi like Candida albicans, showing promising results in inhibiting their growth .
- Anticancer Activity: Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest . The presence of the benzamide group is believed to enhance its interaction with cancer-related targets.
- Anti-inflammatory Effects: Some derivatives of thiadiazole compounds have demonstrated anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways .
Applications in Medicinal Chemistry
The diverse biological activities of this compound make it a candidate for various therapeutic applications:
- Drug Development: The compound's potential as an antimicrobial and anticancer agent positions it as a candidate for drug development. Ongoing research focuses on optimizing its structure for enhanced efficacy and reduced toxicity.
- Pharmaceutical Formulations: Its solubility profile allows for incorporation into various pharmaceutical formulations, including tablets and injectable solutions.
- Research Reagents: Due to its unique chemical structure, it serves as a valuable reagent in biochemical assays aimed at elucidating biological pathways related to cancer and infectious diseases.
Case Studies and Research Findings
Several studies have explored the applications of this compound:
Mechanism of Action
This compound’s mechanism of action depends on its application:
Molecular Targets: : In biological systems, it might target specific enzymes or receptors due to its structural mimicking of natural substrates.
Pathways Involved: : Could interfere with metabolic pathways, cellular signaling, or gene expression.
Comparison with Similar Compounds
Structural Features
The target compound shares structural motifs with several analogs (Table 1), but key differences arise in substituents and linkage chemistry:
Key Observations :
- Core Heterocycle : The 1,3,4-thiadiazole in the target compound is replaced by oxadiazole in , altering electronic properties and hydrogen-bonding capacity.
- Substituent Effects : The 3,4-dimethylbenzamido group in the target compound provides steric bulk and electron-donating methyl groups compared to simpler alkyl (e.g., 5-methyl in ) or halogenated (e.g., 2-bromophenyl in ) substituents.
- Linkage Chemistry : The thioacetamido bridge in the target compound is distinct from the piperidine-acetamide in or the thioester in , influencing solubility and metabolic stability.
Critical Comparison :
Biological Activity
Ethyl 4-(2-((5-(3,4-dimethylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a novel compound that belongs to the class of 1,3,4-thiadiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The unique structure of thiadiazoles provides a scaffold for various pharmacological applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This complex structure allows for interactions with various biological targets.
Biological Activity Overview
-
Antitumor Activity :
- Research indicates that thiadiazole derivatives exhibit significant cytotoxic effects against multiple human cancer cell lines. In particular, compounds containing the thiadiazole moiety have shown promising results in inhibiting the growth of K562 chronic myelogenous leukemia cells, which express the Bcr-Abl tyrosine kinase . The mechanism often involves the inhibition of specific protein kinases, leading to apoptosis in cancer cells.
-
Antimicrobial Properties :
- Thiadiazole derivatives are known for their broad-spectrum antimicrobial activity. Studies have demonstrated that compounds similar to this compound possess significant antibacterial and antifungal properties. For instance, derivatives have shown effectiveness against Pseudomonas aeruginosa and Candida albicans, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Anti-inflammatory Effects :
Case Study 1: Antitumor Efficacy
A study synthesized a series of 1,3,4-thiadiazole derivatives and evaluated their cytotoxicity against several cancer cell lines. One compound demonstrated an IC50 value of 7.4 µM against the K562 cell line, indicating strong antitumor potential . The study concluded that modifications to the thiadiazole ring significantly affect biological activity.
Case Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties, derivatives containing the 1,3,4-thiadiazole scaffold were tested against various pathogens. Results showed that certain compounds exhibited over 60% inhibition against A. niger and C. albicans, with MIC values ranging from 32 to 42 µg/mL . This highlights the potential of these compounds as alternatives to conventional antifungal agents.
Table 1: Summary of Biological Activities
Q & A
Q. What are the key synthetic routes for Ethyl 4-(2-((5-(3,4-dimethylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate?
The synthesis involves three critical steps:
- Thiosemicarbazide Formation : Reacting 3,4-dimethylbenzoyl chloride with thiosemicarbazide to form the thiadiazole-thiol intermediate .
- S-Acetylation : The thiol group undergoes nucleophilic substitution with chloroacetyl chloride to generate the thioacetamide moiety .
- Esterification : Coupling the intermediate with ethyl 4-aminobenzoate via carbodiimide-mediated amide bond formation .
Optimization of reaction conditions (e.g., solvent choice, temperature, and catalysts like DCC/DMAP) is critical for improving yields .
Q. Which analytical methods are used to confirm the compound’s structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : H and C NMR validate substituent connectivity and aromatic proton environments .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
- Chromatography : HPLC or TLC monitors reaction progress and purity, with mobile phases adjusted based on compound polarity .
Q. How is the compound’s antimicrobial activity evaluated in preclinical studies?
- In vitro assays : Minimum Inhibitory Concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans) .
- Mechanistic studies : Time-kill curves and membrane permeability assays to assess bactericidal/fungicidal modes of action .
Advanced Research Questions
Q. How can researchers optimize the synthesis of the thioacetamide intermediate to address low yields?
- Reaction parameter tuning : Elevated temperatures (70–80°C) and polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
- Catalyst selection : Use of triethylamine or DMAP to stabilize reactive intermediates and reduce side reactions .
- Workup strategies : Acidic quenching followed by recrystallization from ethanol improves purity .
Q. What strategies mitigate poor bioavailability in preclinical models?
Q. How do structural modifications influence anticancer activity?
- Structure-Activity Relationship (SAR) studies :
- Thiadiazole ring substitution : Electron-withdrawing groups (e.g., -Cl, -CF) enhance cytotoxicity by modulating electron density .
- Benzoate ester replacement : Switching to methyl or benzyl esters alters metabolic stability and cellular uptake .
- Computational modeling : Molecular docking against targets like EGFR or tubulin identifies key binding interactions .
Q. How should researchers resolve contradictions in biological activity data across studies?
Q. What methodologies address discrepancies in structural characterization of related analogs?
Q. How can environmental impact assessments guide the compound’s sustainable use?
- Fate studies : Evaluate biodegradation pathways (e.g., hydrolysis, photolysis) and bioaccumulation potential using OECD 301/305 guidelines .
- Ecotoxicology assays : Daphnia magna or Danio rerio models assess acute/chronic toxicity .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
